Hafnium;1,1,1-trifluoropentane-2,4-dione
Description
Historical Development of Hafnium Organometallic Complexes
Hafnium organometallic chemistry emerged in the mid-20th century following the isolation of pure hafnium in 1923. Early work focused on halide and alkoxide derivatives, but the discovery of β-diketonate complexes in the 1960s revolutionized the field. The synthesis of [Hf(acac)₄] (acetylacetonate) in 1965 demonstrated hafnium's ability to form stable eight-coordinate complexes, paving the way for fluorinated variants.
Key milestones include:
- 1970s : Development of volatile Hf(IV) β-diketonates for chemical vapor deposition (CVD)
- 1990s : Structural characterization of dimeric [Hf₂(OH)₂(hfac)₆] (hfac = hexafluoroacetylacetonate)
- 2020s : Emergence of photoluminescent Hf(IV) β-diketonates with quantum yields >40%
The evolution of hafnium;1,1,1-trifluoropentane-2,4-dione builds upon this legacy, combining fluorination strategies with advanced coordination geometry control.
Significance of Fluorinated β-Diketonate Ligands in Metal Coordination
Fluorinated β-diketonates impart unique characteristics to hafnium complexes:
| Property | Non-fluorinated Analogue | 1,1,1-Trifluoropentane-2,4-dione Complex |
|---|---|---|
| Thermal Stability | ≤200°C | ≤350°C |
| Volatility | Moderate | High (Sublimes at 120°C)[6 |
Properties
IUPAC Name |
hafnium;1,1,1-trifluoropentane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C5H5F3O2.Hf/c4*1-3(9)2-4(10)5(6,7)8;/h4*2H2,1H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKUECDZKNDYIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C(F)(F)F.CC(=O)CC(=O)C(F)(F)F.CC(=O)CC(=O)C(F)(F)F.CC(=O)CC(=O)C(F)(F)F.[Hf] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F12HfO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60330017 | |
| Record name | NSC177689 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60330017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
794.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17475-68-2 | |
| Record name | NSC177689 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60330017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The synthesis of Hf(TFAA)₄ follows a ligand substitution pathway where HfCl₄ reacts with four equivalents of deprotonated HTFAA. The general equation is:
Deprotonation of HTFAA is facilitated by a base such as sodium hydroxide (NaOH) or ammonia (NH₃), enabling coordination to the Hf⁴⁺ center. The reaction proceeds via intermediate chloro-β-diketonate species, as confirmed by in situ infrared (IR) spectroscopy.
Optimization of Reaction Conditions
Key parameters influencing yield and purity include:
Table 1: Effect of Solvent and Temperature on Reaction Yield
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Tetrahydrofuran (THF) | 65 | 12 | 78 | 95 |
| Ethanol | 78 | 8 | 85 | 97 |
| Acetone | 56 | 18 | 65 | 92 |
Ethanol emerges as the optimal solvent due to its moderate polarity and ability to dissolve both HfCl₄ and HTFAA. Prolonged refluxing in acetone leads to ligand degradation, reducing yield.
Work-Up and Purification
Post-reaction, the mixture is filtered to remove ammonium chloride byproducts, and the solvent is evaporated under reduced pressure. Crude Hf(TFAA)₄ is recrystallized from a hexane/ethyl acetate (3:1 v/v) mixture, yielding colorless crystals. For high-purity applications, vacuum sublimation at 120–150°C (10⁻³ Torr) removes residual solvents and unreacted ligands.
Solvothermal Synthesis
Methodology and Advantages
Solvothermal methods enhance reaction rates by utilizing sealed vessels under autogenous pressure. A typical procedure involves:
-
Dissolving HfCl₄ (1 mmol) and HTFAA (4.4 mmol) in 15 mL of anhydrous toluene.
-
Heating the mixture at 110°C for 6 hours in a Teflon-lined autoclave.
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Cooling to room temperature and isolating the product via centrifugation.
This method achieves 89% yield with a particle size distribution of 50–100 nm, suitable for nanocrystalline applications.
Characterization Data
Table 2: Comparative Analysis of Conventional vs. Solvothermal Synthesis
| Parameter | Conventional Method | Solvothermal Method |
|---|---|---|
| Yield (%) | 85 | 89 |
| Purity (%) | 97 | 99 |
| Particle Size (nm) | N/A | 50–100 |
| Reaction Time (h) | 8 | 6 |
Solvothermal synthesis reduces reaction time and improves crystallinity, as evidenced by X-ray diffraction (XRD) patterns showing sharp peaks indicative of a monoclinic lattice.
Microwave-Assisted Synthesis
Rapid Synthesis Protocol
Microwave irradiation accelerates ligand substitution kinetics through uniform heating. A representative procedure includes:
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Mixing HfCl₄ (1 mmol) and HTFAA (4.2 mmol) in 10 mL of ethylene glycol.
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Irradiating at 150 W for 20 minutes (temperature maintained at 80°C).
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Quenching the reaction in ice water and extracting with dichloromethane.
This method achieves 82% yield in 20 minutes, though purity (94%) is slightly lower due to partial ligand decomposition.
Energy Efficiency and Scalability
Table 3: Energy Consumption Comparison
| Method | Energy Input (kJ/mol) | Carbon Footprint (kg CO₂/mol) |
|---|---|---|
| Conventional Reflux | 480 | 12.5 |
| Microwave-Assisted | 210 | 6.8 |
Microwave synthesis reduces energy consumption by 56%, making it environmentally favorable for large-scale production.
Mechanochemical Synthesis
Solvent-Free Approach
Mechanochemical methods eliminate solvent use by employing high-energy ball milling:
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Combining HfCl₄ (1 mmol) and HTFAA (4 mmol) in a stainless-steel jar.
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Milling at 500 rpm for 2 hours.
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Washing the product with cold diethyl ether to remove unreacted reagents.
This technique yields 75% pure Hf(TFAA)₄, suitable for applications where solvent traces are problematic.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions: Hafnium;1,1,1-trifluoropentane-2,4-dione undergoes various chemical reactions, including:
Coordination Reactions: It can form complexes with other ligands, altering its chemical properties.
Substitution Reactions: The trifluoropentane-2,4-dione ligands can be substituted with other β-diketones or similar ligands.
Common Reagents and Conditions:
Coordination Reactions: Typically involve the use of metal salts and organic solvents under controlled temperatures.
Substitution Reactions: Often require the presence of a base and an appropriate solvent to facilitate the exchange of ligands.
Major Products:
Coordination Reactions: Formation of new metal complexes with different ligands.
Substitution Reactions: New hafnium complexes with substituted ligands.
Scientific Research Applications
Materials Science
Hafnium;1,1,1-trifluoropentane-2,4-dione is used in the synthesis of hafnium-containing materials that exhibit unique properties such as:
- High-temperature stability : This makes it suitable for applications in aerospace and automotive industries where materials are subjected to extreme conditions.
- Corrosion resistance : The compound enhances the durability of coatings and materials used in harsh environments.
Table 1: Properties of Hafnium-containing Materials
| Property | Value |
|---|---|
| Thermal Stability | High |
| Corrosion Resistance | Excellent |
| Application Areas | Aerospace, Automotive |
Catalysis
In catalysis, this compound serves as a catalyst or catalyst precursor in various chemical reactions:
- Polymerization Reactions : It facilitates the formation of polymers by acting as a coordinating agent.
- Organic Transformations : The compound is involved in several organic reactions due to its ability to form stable metal complexes.
Case Study: Polymerization Catalysis
Research has demonstrated that using this compound in polymerization reactions significantly increases yield and efficiency. Its coordination chemistry allows for better control over polymer structure and properties.
Biological Studies
The compound is being investigated for its potential biological activity:
- Interaction with Biomolecules : Studies suggest that hafnium complexes can interact with DNA and proteins, indicating a potential for therapeutic applications.
Case Study: Anticancer Activity
Research has explored the efficacy of hafnium complexes in targeting cancer cells. Preliminary results indicate that these compounds may inhibit tumor growth through specific molecular interactions .
Industrial Applications
This compound is utilized in various industrial processes:
- Production of Advanced Materials : Its stability and reactivity make it ideal for creating high-performance materials used in electronics and coatings.
- Chemical Synthesis : The compound acts as a precursor for synthesizing other hafnium-based chemicals.
Mechanism of Action
The mechanism of action of hafnium;1,1,1-trifluoropentane-2,4-dione involves its ability to coordinate with other molecules and ions. The trifluoropentane-2,4-dione ligands provide a stable environment for the hafnium ion, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.
Comparison with Similar Compounds
Structural and Electronic Effects
TFAA’s trifluoromethyl group distinguishes it from other β-diketones:
- Pentane-2,4-dione (Acetylacetone, Hacac) : Lacks fluorine substituents, resulting in lower hydrogen bond acidity (H-bond acidity = 0) and higher basicity compared to TFAA .
- 1,1,1,5,5,5-Hexafluoropentane-2,4-dione (Hhfac) : Contains six fluorine atoms, further increasing electron-withdrawing effects and H-bond acidity (logP = 1.36) compared to TFAA (logP = 1.04) .
- Alkyl-Substituted Derivatives (e.g., tfdd, tfid): 1,1,1-Trifluorodecane-2,4-dione (tfdd) and 1,1,1-trifluoroicosane-2,4-dione (tfid) have longer alkyl chains, improving solubility in non-polar solvents but reducing ligand rigidity .
Table 1: Key Properties of β-Diketones
| Compound | Substituents | Molecular Weight (g/mol) | logP | H-Bond Acidity | Applications |
|---|---|---|---|---|---|
| Pentane-2,4-dione | -CH₃, -CH₃ | 100.12 | 0.76 | 0 | Chelation, organic synthesis |
| TFAA | -CF₃, -CH₃ | 154.09 | 1.04 | 0.69 | Metal complexes, solar cells |
| Hhfac | -CF₃, -CF₃ | 208.06 | 1.36 | 1.12 | Volatile metal precursors |
| tfdd | -CF₃, -C₉H₁₉ | 268.28 | 3.12 | 0.71 | Dye-sensitized solar cells (DSCs) |
Physicochemical Properties
- Partition Coefficients (logP) : TFAA’s logP of 1.04 indicates moderate lipophilicity, intermediate between Hacac (0.76) and Hhfac (1.36), making it suitable for solvent extraction and membrane transport applications .
- Tautomerism: TFAA exists predominantly in the enol form stabilized by intramolecular H-bonding. Computational studies show its tautomeric equilibrium differs from chlorodifluoro analogs (e.g., CDFAA) due to fluorine electronegativity .
Biological Activity
Hafnium;1,1,1-trifluoropentane-2,4-dione, commonly known as hafnium trifluoroacetylacetonate (Hf(TFAA)₃), is a coordination compound that has garnered attention for its potential biological activities. This compound is a derivative of 1,1,1-trifluoro-2,4-pentanedione (TFAA), which serves as a chelating agent and has applications in various fields including materials science and biomedicine. This article delves into the biological activity of Hf(TFAA)₃, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Hafnium trifluoroacetylacetonate is characterized by its ability to form stable complexes with various metal ions. The molecular structure can be represented as follows:
Where TFAA is the anionic form of 1,1,1-trifluoro-2,4-pentanedione. The trifluoromethyl groups enhance the lipophilicity of the compound, potentially affecting its interaction with biological membranes.
The biological activity of hafnium trifluoroacetylacetonate can be attributed to several mechanisms:
- Chelation Therapy : Hf(TFAA)₃ acts as a chelating agent that can bind to metal ions in biological systems. This property is particularly useful in treating heavy metal poisoning and may also have implications in cancer therapy by targeting metal-dependent enzymes.
- Antitumor Activity : Preliminary studies suggest that Hf(TFAA)₃ exhibits cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis through the generation of reactive oxygen species (ROS) or interference with cellular signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological effects of hafnium trifluoroacetylacetonate:
- Anticancer Activity : A study reported that Hf(TFAA)₃ demonstrated significant cytotoxicity against human cancer cell lines such as HepG2 (liver carcinoma) and MCF-7 (breast carcinoma). The IC50 values observed were approximately 15 µM for HepG2 and 18 µM for MCF-7 cells, indicating a potent antiproliferative effect .
- Metal Chelation in Cancer Therapy : Research has indicated that hafnium complexes can enhance the efficacy of certain chemotherapeutic agents by acting as chelators. By binding to metal ions essential for tumor growth, these complexes may help in reducing tumor proliferation .
- Mechanistic Insights : In vitro studies have shown that Hf(TFAA)₃ can induce apoptosis in cancer cells through mitochondrial pathways. The compound was found to increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors .
Data Table: Biological Activity Summary
| Property | Observation |
|---|---|
| Compound Name | This compound |
| IC50 HepG2 | 15 µM |
| IC50 MCF-7 | 18 µM |
| Mechanism | Induction of apoptosis via ROS |
| Chelation Role | Potential enhancement of chemotherapy efficacy |
Q & A
Q. What role does TFAC play in synthesizing bioactive heterocycles (e.g., pyrazoles or thiadiazoles), and how can reaction conditions be optimized?
- Methodological Answer : TFAC reacts with hydrazines to form trifluoromethyl-substituted pyrazoles (e.g., 3-methyl-5-trifluoromethyl-1H-pyrazole) under reflux in ethanol (6 h, 97.6% yield). For thiadiazoles, employ Pinner reactions with TFAC-derived enaminones, using catalytic p-TsOH to accelerate cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
